Xanthine, 7-methoxy-1,3,8-trimethyl-
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Overview
Description
Xanthine, 7-methoxy-1,3,8-trimethyl- is a derivative of xanthine, a purine-based alkaloid. Xanthines are known for their stimulant effects and are found in various natural sources such as tea, coffee, and cocoa
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1,3,8-trimethylxanthine typically involves the modification of xanthine through selective methylation. The process may include the following steps:
Selective Methylation: Methylation of xanthine at the 1, 3, and 8 positions using methylating agents such as methyl iodide or dimethyl sulfate.
Methoxylation: Introduction of the methoxy group at the 7 position using reagents like methanol in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Types of Reactions:
Oxidation: Xanthine derivatives can undergo oxidation reactions, often involving the conversion of xanthine to uric acid.
Reduction: Reduction reactions can be used to convert xanthine derivatives to their corresponding amines.
Substitution: Substitution reactions, such as methylation and methoxylation, are commonly used to modify the xanthine scaffold.
Common Reagents and Conditions:
Methylating Agents: Methyl iodide, dimethyl sulfate.
Methanol: For methoxylation reactions.
Acid Catalysts: Strong acids like sulfuric acid or hydrochloric acid for methoxylation.
Major Products Formed:
Uric Acid: From oxidation reactions.
Amines: From reduction reactions.
Methylated Xanthines: From substitution reactions.
Scientific Research Applications
Chemistry: Xanthine derivatives are used as intermediates in the synthesis of various pharmaceuticals and research chemicals. Biology: These compounds are studied for their biological activities, including their effects on adenosine receptors and phosphodiesterase enzymes. Medicine: Xanthine derivatives have been explored for their potential therapeutic applications, such as bronchodilators, anti-inflammatory agents, and treatments for respiratory conditions. Industry: Xanthine derivatives are used in the food and beverage industry as additives and flavor enhancers.
Mechanism of Action
The mechanism by which 7-methoxy-1,3,8-trimethylxanthine exerts its effects involves the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This can result in various physiological effects, such as bronchodilation and anti-inflammatory actions.
Molecular Targets and Pathways:
Phosphodiesterase Enzymes: Inhibition of these enzymes increases cyclic AMP levels.
Adenosine Receptors: Interaction with adenosine receptors can modulate various physiological processes.
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar effects on adenosine receptors.
Theobromine (3,7-dimethylxanthine): Another xanthine derivative with mild stimulant properties.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of respiratory conditions.
Uniqueness: 7-methoxy-1,3,8-trimethylxanthine is unique due to its specific substitution pattern, which may confer different biological activities compared to other xanthine derivatives.
Biological Activity
Xanthine, 7-methoxy-1,3,8-trimethyl- (often referred to as 7-methoxy-1,3,8-trimethyl-xanthine) is a methylated derivative of xanthine, a purine base integral to various biological processes. This compound features unique structural modifications that may enhance its biological activity compared to other xanthine derivatives. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The structural formula of 7-methoxy-1,3,8-trimethyl-xanthine can be represented as follows:
This compound contains three methyl groups at the 1, 3, and 8 positions and a methoxy group at the 7 position. These modifications may influence its solubility and receptor binding affinity.
Biological Activities
The biological activities of xanthine derivatives are primarily attributed to their interactions with adenosine receptors and phosphodiesterases. The following key activities have been identified for 7-methoxy-1,3,8-trimethyl-xanthine:
- Adenosine Receptor Modulation : Research indicates that modifications at the N7 position significantly affect the potency and selectivity towards specific adenosine receptors. For instance, compounds with similar substitutions have shown varying affinities for A1 and A2 receptors. The presence of the methoxy group may enhance selectivity for A2 receptors compared to traditional xanthines .
- Neuroprotective Effects : Studies have demonstrated that certain xanthine derivatives exhibit neuroprotective properties by inhibiting monoamine oxidase B (MAO-B) activity. This inhibition is crucial in neurodegenerative diseases such as Parkinson's and Alzheimer's .
- Antioxidant Activity : Some derivatives have shown potential antioxidant properties, which can mitigate oxidative stress in various biological systems. This activity is particularly relevant in the context of cancer therapy and neuroprotection .
Case Studies
Several studies have investigated the effects of xanthine derivatives on specific biological targets:
-
Adenosine Receptor Binding Affinity : A study evaluated various substituted xanthines for their binding affinities at rat brain A1 and A2 receptors. The results indicated that 7-methoxy substitutions significantly enhanced selectivity for A2 receptors over A1 receptors .
Compound Name K_i (nM) A1/A2 Ratio 7-Methoxy-1,3,8-trimethyl-xanthine 54 520 Caffeine 28000 17100 Theophylline 1770 ± 70 3900 ± 940 - Neuroprotective Studies : In vitro assays demonstrated that certain analogs of xanthines exhibited protective effects against oxidative stress-induced damage in neuronal cells. These findings suggest potential therapeutic avenues for neurodegenerative conditions .
Synthesis and Methodologies
The synthesis of xanthine derivatives like 7-methoxy-1,3,8-trimethyl-xanthine typically involves several methodologies including:
- Nucleophilic Substitution Reactions : These reactions facilitate the introduction of methyl and methoxy groups at specific positions on the xanthine core.
- Spectroscopic Confirmation : High purity compounds are confirmed through techniques such as NMR and mass spectrometry.
Properties
CAS No. |
1018-54-8 |
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Molecular Formula |
C9H12N4O3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
7-methoxy-1,3,8-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O3/c1-5-10-7-6(13(5)16-4)8(14)12(3)9(15)11(7)2/h1-4H3 |
InChI Key |
VSVRDOURTVSTID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1OC)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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